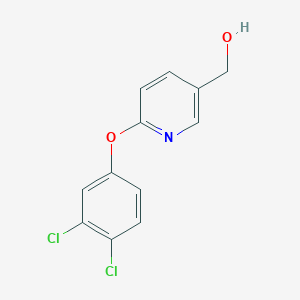
6-(3,4-dichlorophenoxy)-3-Pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a 3,4-dichlorophenoxy group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenoxy)-3-Pyridinemethanol typically involves the reaction of 3,4-dichlorophenol with a pyridine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where 3,4-dichlorophenol reacts with 3-pyridinemethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.
Major Products
Oxidation: Formation of 6-(3,4-dichlorophenoxy)-3-pyridinecarboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a bioregulator.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-(3,4-dichlorophenoxy)-3-Pyridinemethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Another compound with a dichlorophenoxy group, known for its regulatory effects on plant growth.
3-(3,4-Dichlorophenoxy)benzaldehyde: A related compound used in various chemical applications.
Uniqueness
6-(3,4-Dichlorophenoxy)-3-Pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a hydroxymethyl group on a pyridine ring makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
1160430-77-2 |
|---|---|
分子式 |
C12H9Cl2NO2 |
分子量 |
270.11 g/mol |
IUPAC名 |
[6-(3,4-dichlorophenoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-3-2-9(5-11(10)14)17-12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |
InChIキー |
LTWCULKINBDSRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)CO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


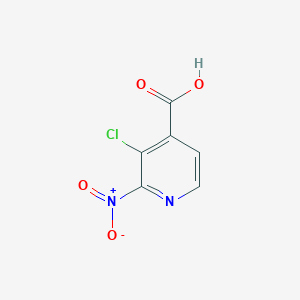
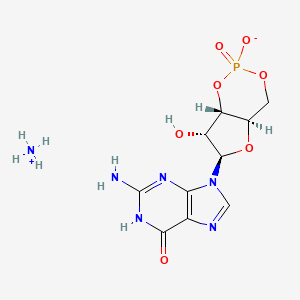
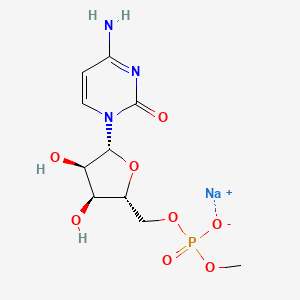
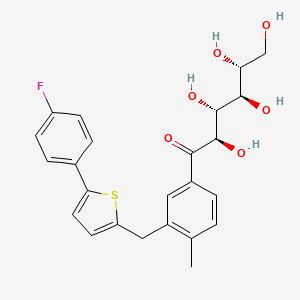
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)

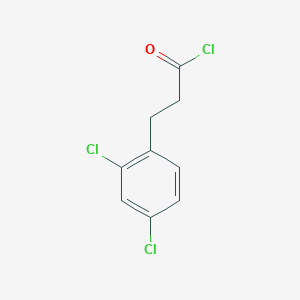
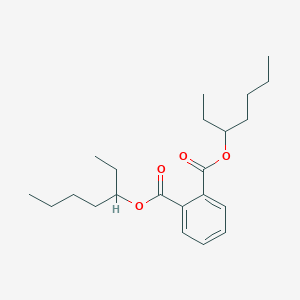
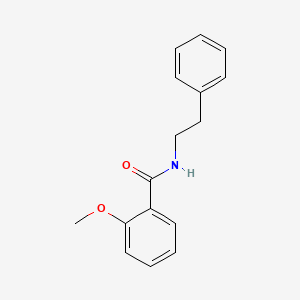

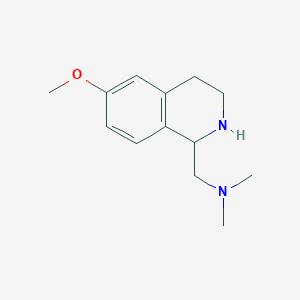
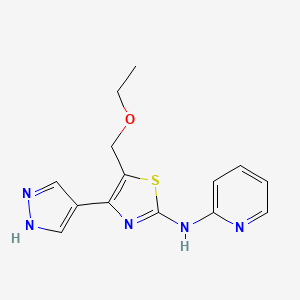
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

